3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid
Description
3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid (ID: D724-0175) is a benzimidazole derivative with the molecular formula C₂₀H₂₂N₄ and a molecular weight of 318.42 g/mol . Its structure features a pyrido[1,2-a]benzimidazole core substituted with:
- A cyano group at position 4,
- Methyl groups at positions 1 and 3,
- A propanoic acid side chain at position 2.
Properties
IUPAC Name |
3-(4-cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10-12(7-8-16(21)22)11(2)20-15-6-4-3-5-14(15)19-17(20)13(10)9-18/h3-6H,7-8H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMOPJATVYWTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(=O)O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
1. Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid in anticancer research. For instance, derivatives of benzimidazole have shown promising activity against various cancer cell lines. A study conducted by Güzel-Akdemir et al. demonstrated that compounds with similar structural motifs exhibited significant inhibition rates against leukemia and CNS cancer cell lines, suggesting that modifications to the benzimidazole structure could enhance therapeutic efficacy .
| Compound | Cell Line Tested | Inhibition Rate (%) |
|---|---|---|
| 4g | MOLT-4 (Leukemia) | 84.19 |
| 4p | SF-295 (CNS) | 72.11 |
2. Antibacterial Properties
The compound has also been investigated for its antibacterial properties. Similar pyrido[1,2-a]benzimidazole derivatives have shown effectiveness against Escherichia coli and Pseudomonas aeruginosa, indicating a potential for developing new antibacterial agents .
3. Molecular Modeling Studies
Molecular modeling studies have been employed to understand the interaction of this compound with biological targets at the molecular level. These studies help predict binding affinities and elucidate mechanisms of action, which are crucial for drug design and development.
Case Studies
Case Study 1: Anticancer Screening
A comprehensive screening of various derivatives of pyrido[1,2-a]benzimidazole was conducted using the National Cancer Institute's protocols. The study found that certain modifications significantly enhanced anticancer activity, thereby providing a foundation for further exploration of related compounds like this compound .
Case Study 2: Structure-Activity Relationship (SAR)
In another study focusing on SAR, researchers synthesized a series of benzimidazole derivatives and evaluated their biological activities against multiple cancer cell lines. The results indicated that specific substitutions on the benzimidazole core could lead to improved potency and selectivity against cancer cells . This highlights the importance of structural modifications in enhancing therapeutic profiles.
Mechanism of Action
The mechanism of action of 3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key differences between D724-0175 and related compounds:
Key Observations:
Functional Group Variations: The ethyl ester derivative (CAS 459791-88-9) replaces the propanoic acid group with an ethyl ester, increasing lipophilicity, which may enhance cell membrane permeability but reduce aqueous solubility . D724-1026 has a lower molecular weight (293.32 g/mol) and includes oxygen atoms, suggesting structural simplification or alternative substituents compared to D724-0175 .
D724-0175’s dual methyl groups (positions 1 and 3) may improve metabolic stability compared to compounds with fewer alkyl substituents .
Availability :
Implications of Structural Differences
- Bioactivity: The cyano group in D724-0175 and the ethyl ester derivative may act as a hydrogen bond acceptor, critical for target engagement. The absence of this group in D724-1026 could reduce potency.
- Synthetic Feasibility : D724-1026’s simpler structure (C₁₇H₁₅N₃O₂) may allow easier synthesis but could compromise selectivity.
- Pharmacokinetics: The ethyl ester’s higher molecular weight (412.48 g/mol) might limit oral bioavailability, whereas D724-0175’s propanoic acid group could favor solubility in physiological conditions .
Biological Activity
3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid is a complex organic compound classified within the pyrido[1,2-a]benzimidazole derivatives. This compound has garnered attention in scientific research due to its unique structural features and potential biological activities, including antiviral, anticancer, and antimicrobial properties.
- Molecular Formula : CHNO
- Molecular Weight : 293.32 g/mol
- CAS Number : 879920-73-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, influencing multiple signaling pathways. Its structural components allow it to act as a nucleating agent and enhance conductivity in doped films, which may have implications in material sciences as well as biological applications.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- IC Values:
Antiviral Properties
In addition to its anticancer effects, this compound has shown promise in antiviral applications. Preliminary studies indicate that it may inhibit viral replication through modulation of cellular pathways involved in viral entry and replication .
Antimicrobial Effects
The compound also exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Research Findings and Case Studies
A comprehensive review of the literature reveals multiple case studies highlighting the biological efficacy of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
